molecular formula C10H13Cl B8029616 m-Tert-butyl chlorobenzene CAS No. 3972-55-2

m-Tert-butyl chlorobenzene

Cat. No.: B8029616
CAS No.: 3972-55-2
M. Wt: 168.66 g/mol
InChI Key: KYXNATZCTBFSTH-UHFFFAOYSA-N
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Description

m-Tert-butyl chlorobenzene, also known as 1-chloro-3-tert-butylbenzene, is an organic compound with the molecular formula C10H13Cl. It is a derivative of chlorobenzene where a tert-butyl group is substituted at the meta position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: m-Tert-butyl chlorobenzene can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of chlorobenzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. The process involves continuous flow reactors and precise control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: m-Tert-butyl chlorobenzene primarily undergoes electrophilic aromatic substitution reactions. These include:

    Nitration: Reaction with nitric acid (HNO3) and sulfuric acid (H2SO4) to form nitro derivatives.

    Sulfonation: Reaction with sulfur trioxide (SO3) or oleum to form sulfonic acids.

    Halogenation: Reaction with halogens (e.g., bromine) in the presence of a catalyst to form dihalogenated products.

Common Reagents and Conditions:

    Nitration: Concentrated HNO3 and H2SO4 at temperatures below 50°C.

    Sulfonation: SO3 or oleum at temperatures around 80-100°C.

    Halogenation: Bromine (Br2) with a catalyst such as iron(III) bromide (FeBr3) at room temperature.

Major Products:

    Nitration: m-Tert-butyl nitrobenzene.

    Sulfonation: m-Tert-butylbenzenesulfonic acid.

    Halogenation: 1-chloro-3-tert-butyl-4-bromobenzene.

Scientific Research Applications

m-Tert-butyl chlorobenzene is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving aromatic compounds.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of m-Tert-butyl chlorobenzene in chemical reactions involves the formation of a carbocation intermediate during electrophilic aromatic substitution. The tert-butyl group is an electron-donating group, which stabilizes the carbocation intermediate and directs the incoming electrophile to the meta position. This results in the formation of substituted products with high regioselectivity .

Comparison with Similar Compounds

    tert-Butylbenzene: Lacks the chlorine substituent, making it less reactive in electrophilic substitution reactions.

    Chlorobenzene: Lacks the tert-butyl group, making it less sterically hindered and more reactive towards electrophiles.

    p-Tert-butyl chlorobenzene: Has the tert-butyl group at the para position, leading to different reactivity and product distribution.

Uniqueness: m-Tert-butyl chlorobenzene is unique due to the combined effects of the tert-butyl and chlorine substituents. The tert-butyl group provides steric hindrance and electron-donating effects, while the chlorine atom provides electron-withdrawing effects through inductive and resonance interactions. This combination influences the compound’s reactivity and selectivity in various chemical reactions .

Properties

IUPAC Name

1-tert-butyl-3-chlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXNATZCTBFSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192804
Record name m-Tert-butyl chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3972-55-2
Record name m-Tert-butyl chlorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003972552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Tert-butyl chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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